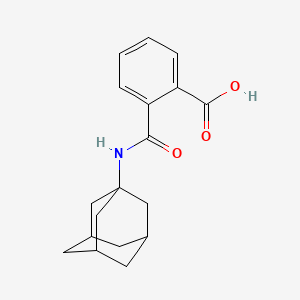

N-Adamantan-1-yl-phthalamic acid

Descripción

Contextualizing Adamantane (B196018) Derivatives in Contemporary Drug Discovery and Chemical Research

The adamantane moiety, a rigid, lipophilic, polycyclic hydrocarbon (tricyclo[3.3.1.13,7]decane), serves as a crucial building block in modern pharmaceutical design. nih.govresearchgate.net Its discovery and subsequent synthetic accessibility have paved the way for a new field of medicinal chemistry. nih.gov The unique three-dimensional structure of adamantane is not only hydrophobic but also exceptionally stable, which can significantly influence the properties of a parent molecule. researchgate.netmdpi.com

The value of adamantane in drug development is evidenced by its presence in a range of clinically approved medications. nih.gov Early successes included antiviral agents like amantadine (B194251) and rimantadine, which were instrumental in treating Influenza A. nih.govmdpi.comnih.gov More recently, memantine (B1676192), an adamantane derivative, has been widely used for the management of Alzheimer's disease. nih.gov Other examples include saxagliptin (B632) and vildagliptin (B1682220), which are used as antidiabetic agents. nih.govmdpi.com The applications of adamantane derivatives are extensive, spanning antiviral, antidiabetic, antibacterial, anticancer, and anti-inflammatory activities. researchgate.netmdpi.com This broad utility underscores the adamantane scaffold's role as a privileged structure in medicinal chemistry. researchgate.net

Significance of the Phthalamic Acid Scaffold in Pharmaceutical Sciences

The phthalamic acid scaffold and its related structures, particularly phthalimides (isoindole-1,3-diones), are of considerable interest in the pharmaceutical sciences. rsc.org Phthalimides are found in a variety of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. rsc.org These activities include anticancer, anti-inflammatory, antibacterial, antifungal, and anticonvulsant properties. rsc.org Marketed drugs such as lenalidomide, used in treating multiple myeloma, and apremilast, for psoriasis, feature the phthalimide (B116566) core, highlighting its therapeutic importance. rsc.org

Phthalamic acids are the ring-opened precursors to phthalimides, typically formed by the reaction of phthalic anhydride (B1165640) with a primary amine. rsc.org While N-substituted phthalamic acids can be stable under neutral and alkaline conditions, they are known to hydrolyze in acidic environments, a reaction catalyzed by the adjacent carboxylic acid group. nih.gov This chemical behavior has led to investigations into their potential as prodrugs for amines, although their stability at physiological pH can be a limiting factor for this specific application. nih.gov Nonetheless, the phthalic acid framework itself is a key component in various biologically active molecules and serves as a versatile building block in the synthesis of complex chemical structures, polymers, and dyes. rsc.orgontosight.ai

Rationale for Comprehensive Academic Investigation of N-Adamantan-1-yl-phthalamic Acid

The rationale for a thorough academic investigation of this compound stems from the promising synergy of its two core components. The compound marries the bulky, rigid, and lipophilic adamantane cage with the versatile and biologically relevant phthalamic acid scaffold.

This unique combination suggests several avenues for valuable research:

Novel Biological Activity: The fusion of an adamantyl group, known to confer antiviral, neurological, and metabolic activities, with a phthalimide precursor structure, known for its anti-inflammatory and immunomodulatory effects, could result in a molecule with a novel or enhanced pharmacological profile.

Improved Pharmacokinetics: The lipophilicity imparted by the adamantane moiety could potentially enhance the absorption and distribution of the molecule, a common strategy for improving drug-like properties. mdpi.comnih.gov

Chemical Biology Tool: The distinct structural features of this compound make it an interesting candidate for supramolecular chemistry studies, potentially acting as a guest molecule for host systems like cyclodextrins, which could be relevant for developing drug delivery systems. pensoft.netmdpi.com

Synthetic Precursor: The molecule serves as a direct precursor to N-adamantylphthalimide, allowing for the exploration of this specific phthalimide derivative's properties. The phthalamic acid itself, with its free carboxylic acid and amide groups, offers sites for further chemical modification to generate a library of related compounds for screening. mdpi.com

A comprehensive study of this compound would provide fundamental data on its synthesis, stability, and physicochemical properties, laying the groundwork for its potential application in medicinal chemistry and as a tool for exploring biological systems.

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 26878-89-7 |

| Molecular Formula | C₁₈H₂₁NO₃ |

| Molecular Weight | 299.36 g/mol |

| Boiling Point | 516.5°C at 760 mmHg |

| Density | 1.29 g/cm³ |

| Flash Point | 266.2°C |

| Refractive Index | 1.623 |

Data sourced from publicly available chemical databases. accelachem.comlookchem.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Adamantane |

| Amantadine |

| Apremilast |

| Lenalidomide |

| Memantine |

| Phthalamic acid |

| Phthalic anhydride |

| Phthalimide |

| Rimantadine |

| Saxagliptin |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-adamantylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c20-16(14-3-1-2-4-15(14)17(21)22)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSWJINXXOSCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377854 | |

| Record name | N-Adamantan-1-yl-phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-89-7 | |

| Record name | N-Adamantan-1-yl-phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Adamantan 1 Yl Phthalamic Acid and Cognate Derivatives

Strategic Approaches to Adamantane (B196018) Moiety Incorporation

The introduction of the adamantane scaffold onto a molecular framework is a key step that leverages the unique properties of this polycyclic hydrocarbon. nih.govnih.gov Its rigid, symmetrical, and lipophilic nature has made it a valuable component in medicinal chemistry. researchgate.netnih.gov

The most direct route to N-Adamantan-1-yl-phthalamic acid involves the condensation of adamantan-1-ylamine with phthalic anhydride (B1165640). This reaction is a specific example of a broader class of reactions where a primary amine reacts with a cyclic anhydride. sphinxsai.comacs.org The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a phthalamic acid, which contains both a carboxylic acid and an amide functional group.

The reaction between phthalic anhydride and various amines is a well-established method for preparing N-substituted phthalimides, often proceeding through a phthalamic acid intermediate. sphinxsai.comyoutube.com For instance, refluxing phthalic anhydride with primary amines in acetic acid is a common procedure to obtain the corresponding phthalimide (B116566). sphinxsai.com To isolate the this compound intermediate, the reaction is typically conducted under milder conditions, avoiding prolonged heating which would promote cyclization to the imide.

The steric bulk of the adamantyl group on adamantan-1-ylamine can influence the reaction kinetics, but the fundamental pathway remains the same as for less hindered amines. The use of various solvents can also affect the outcome; for example, reactions in aqueous media can yield ammonium (B1175870) salts, while non-aqueous solvents might be used for direct formation of the amide. researchgate.net

An alternative strategy involves utilizing adamantane derivatives that already contain functional groups suitable for further elaboration. The functionalization of the adamantane cage itself is a well-developed field of chemistry. nih.gov Adamantane can be functionalized at its tertiary positions, with bromination being a common first step, followed by substitution to introduce other functionalities. nih.gov

For example, syntheses can start from adamantan-1-ol or 1-bromo-adamantane, which can be converted to other derivatives through reactions like the Ritter reaction. The Ritter reaction of adamantane derivatives with nitriles in the presence of various acid catalysts yields N-(adamantan-1-yl)amides. researchgate.net This showcases how the adamantane moiety can be incorporated into an amide structure, which is a key feature of this compound.

Furthermore, adamantane-1-carboxylic acid can serve as a versatile precursor. It can be synthesized and subsequently subjected to reactions that build the rest of the desired molecule. For instance, methods have been developed for the synthesis of 3-(azol-1-yl)-1-adamantanecarboxylic acids, demonstrating that the adamantane skeleton can be functionalized while retaining a carboxylic acid group for further transformations. mdpi.com These functionalized adamantane precursors provide a modular approach to synthesizing complex adamantane-containing molecules.

Phthalamic Acid and Phthalimide Core Construction Approaches

The formation of the phthalamic acid or the related phthalimide structure is central to the synthesis. These approaches typically begin with phthalic anhydride, a readily available and reactive starting material. vedantu.com

The core reaction for the synthesis of this compound is the ring-opening of phthalic anhydride by adamantan-1-ylamine. wikipedia.org This reaction is a type of acylation where the amine acts as a nucleophile. The process begins with the attack of the nitrogen atom of the amine on one of the electrophilic carbonyl carbons of the anhydride. This breaks the carbon-oxygen bond in the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final phthalamic acid product.

This reaction is generally efficient and can be carried out under relatively mild conditions. The hydrolysis of phthalic anhydride with hot water yields phthalic acid, illustrating the susceptibility of the anhydride ring to nucleophilic attack. wikipedia.orgwikipedia.org Similarly, reaction with alcohols leads to the formation of monoesters. wikipedia.org When an amine is used as the nucleophile, the product is an amide-acid, specifically a phthalamic acid. prepchem.com The reaction of phthalic anhydride with ammonia, for example, produces phthalamic acid after acidification of the initially formed ammonium phthalamate. prepchem.com

The table below summarizes typical conditions for the reaction of phthalic anhydride with amines.

The successful integration of the phthalamic acid functionality requires careful control of reaction conditions to prevent further reaction to the corresponding phthalimide. The formation of N-substituted phthalamic acid is the initial product of the reaction between a primary amine and phthalic anhydride. ontosight.ai This intermediate can be isolated if the reaction is performed at a moderate temperature and for a limited time.

Heating the phthalamic acid, often in the presence of a dehydrating agent or in a high-boiling solvent like acetic acid, will cause an intramolecular condensation reaction. sphinxsai.com This reaction eliminates a molecule of water and forms the five-membered imide ring of N-substituted phthalimide. Therefore, to synthesize and isolate this compound, it is crucial to maintain conditions that favor the open-chain acid-amide structure. This typically involves running the reaction at or below room temperature and then isolating the product without prolonged heating.

Methodological Advancements in the Synthesis of this compound

Recent advancements in synthetic organic chemistry have provided new tools and methods that can be applied to the synthesis of this compound and its derivatives, aiming for higher efficiency, better yields, and more environmentally friendly processes.

One significant advancement is the use of microwave irradiation to accelerate organic reactions. nih.govresearchgate.net Microwave-assisted synthesis has been successfully used for the preparation of phthalimide derivatives from phthalic anhydride and amino acids under solvent-free conditions, suggesting its potential applicability for the synthesis of the target phthalamic acid with reduced reaction times. nih.gov

Catalysis also plays a crucial role in modern synthesis. While the uncatalyzed reaction between amines and anhydrides is often efficient, specific catalysts can enhance reaction rates and selectivity. For instance, various catalysts have been explored for the synthesis of N-substituted phthalimides and related compounds. researchgate.netrsc.org A novel palladium-catalyzed [4+1] cycloaddition reaction has been developed for the synthesis of N-substituted phthalimides, representing a significant methodological leap, although its direct application to phthalamic acid synthesis may not be straightforward. rsc.org

The development of new reaction media, such as ionic liquids, and the use of phase-transfer catalysts are other areas of advancement. For example, N-methylphthalimide has been synthesized using dimethyl carbonate as a methylating agent in the presence of a phase-transfer catalyst. researchgate.net These modern approaches offer potential alternatives to traditional methods, possibly providing milder conditions and improved yields for the synthesis of this compound.

The table below highlights some advanced synthetic methods for related compounds.

Biological Activity Spectrum and Pharmacological Mechanisms of N Adamantan 1 Yl Phthalamic Acid and Structural Analogues

Modulation of Receptor Systems

The adamantane (B196018) scaffold has been widely used to develop ligands that modulate various receptor systems, often enhancing receptor selectivity and improving in vivo stability. nih.gov

Amantadine (B194251) and its derivative memantine (B1676192) are well-known adamantane-containing drugs that act on the central nervous system. nih.gov Memantine functions as a moderate-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory. nih.gov

Furthermore, adamantane derivatives have been synthesized to target opioid receptors. Small enkephalin-related peptides with a 1-adamantanamine moiety attached at the C-terminus have demonstrated high mu (µ) opioid activity and selectivity. nih.gov The incorporation of the adamantane group can also confer enhanced stability to neuropeptides. For example, adding adamantane-1-acetic acid to the N-terminus of Arginine-vasopressin(4–9) resulted in a selective antagonist of V2 vasopressin receptors, which was used to study the role of this peptide in the cholinergic system. nih.gov These examples highlight the versatility of the adamantane core in designing molecules that can selectively interact with and modulate a variety of receptor systems. nih.govnih.gov

Opioid Receptor Activity, including Mu-Opioid Receptor Selectivity

The development of opioid receptor ligands has also shown that modifications to a core structure can significantly alter its binding profile. For example, removing the "C ring" from morphine led to the creation of benzomorphans, which have a different receptor selectivity profile. nih.gov Furthermore, flavonoids have been investigated as a potential scaffold for opioid receptor ligands, with studies indicating that the stereochemistry at certain positions is crucial for antagonist activity and selectivity. nih.gov This suggests that the rigid, three-dimensional structure of the adamantane group in N-Adamantan-1-yl-phthalamic acid could potentially influence its interaction with opioid receptors, although empirical data is needed to confirm any activity and selectivity. The protonation state of both the ligand and the receptor can also be influenced by the local microenvironment, which in turn affects binding and signaling. nih.gov

The quest for new opioid drugs with improved side-effect profiles often involves differentiating the functional selectivity of various ligands for the mu-opioid receptor. nih.gov Advanced techniques are used to characterize how different compounds modulate receptor signaling pathways. nih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease. nih.govscispace.commdpi.com The adamantane moiety has been incorporated into various derivatives to explore their potential as AChE inhibitors.

Studies on adamantyl-based ester derivatives have shown that the nature and position of substituents on an associated phenyl ring can significantly influence their AChE inhibitory activity. For example, a compound with a 2,4-dichloro electron-withdrawing substituent on the phenyl ring demonstrated the strongest inhibition against AChE in one study, with an IC50 value of 77.15 µM. nih.gov In contrast, compounds with methyl substitutions on the phenyl ring showed moderate to no activity, depending on the position of the methyl group. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Adamantyl-Based Derivatives

| Compound | Substituent on Phenyl Ring | IC50 (µM) for AChE Inhibition |

| 2e | 2,4-dichloro | 77.15 nih.gov |

| 2f | 2-methyl | 174.98 nih.gov |

| 2g | 3-methyl | 190.99 nih.gov |

| 2h | 4-methyl | Inactive up to 1500 µM nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral medications used in the management of type 2 diabetes. nih.govnih.gov They work by preventing the inactivation of incretin (B1656795) hormones, which play a role in regulating blood sugar levels. nih.govmdpi.com The adamantane scaffold has also been explored for its potential in developing novel DPP-4 inhibitors.

Research has shown that certain adamantyl derivatives can exhibit potent DPP-4 inhibitory activity. For instance, the adamantyl derivative KUgt-102 showed excellent DPP-4 inhibition (>95%) at a concentration of 1 µM, with an IC50 value of 100 nM. researchgate.net This activity was comparable to that of known DPP-4 inhibitors like vildagliptin (B1682220) and saxagliptin (B632). researchgate.net Such findings suggest that the adamantane moiety can be a key structural feature for designing effective DPP-4 inhibitors. researchgate.net

Antimicrobial and Antiviral Efficacy

The adamantane core is a well-established pharmacophore in the development of antimicrobial and antiviral agents. researchgate.net Its lipophilic nature is thought to facilitate the transport of molecules across cell membranes.

Antibacterial Activities

Several studies have demonstrated the antibacterial potential of adamantane derivatives. For instance, a series of N-substituted phthalimides derived from 4-(adamant-1-ylmethoxycarbonyl)phthalanhydride were tested against various Gram-positive bacteria. nih.govresearchgate.net Two of these compounds, 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide and 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide, showed significant activity against Staphylococcus aureus, with Minimal Inhibitory Concentrations (MICs) of 0.022 µg/mL and 0.05 µg/mL, respectively. nih.gov

Other adamantane-containing compounds, such as certain (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, have displayed broad-spectrum antibacterial activity. nih.gov Additionally, new analogues of trimethoprim (B1683648) incorporating an adamantane-1-ylmethyl group have been synthesized and evaluated for their antibacterial properties against several bacterial strains. nih.govresearchgate.net The combination of adamantane with other heterocyclic structures, like 1,2,4-triazole (B32235), has also yielded compounds with marked activity against bacteria such as S. aureus and P. aeruginosa. zsmu.edu.ua

Table 2: Antibacterial Activity of Selected Adamantane Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | nih.gov |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | nih.gov |

| 5-(((5-(adamantane-1-yl)-4-ethyl-4H-1,2,4-triazole-3-yl)thio)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Pseudomonas aeruginosa | 62.5 | zsmu.edu.ua |

| 5-(((5-(adamantane-1-yl)-4-ethyl-4H-1,2,4-triazole-3-yl)thio)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 15.6 | zsmu.edu.ua |

Antifungal Activities

The antifungal potential of adamantane derivatives has also been an area of investigation. Some adamantane-containing thiazole (B1198619) compounds have shown potent activity against the pathogenic fungus Candida albicans. nih.gov For example, compounds designated as 5b, 5l, and 5q in one study displayed notable antifungal effects. nih.gov

Furthermore, the combination of adamantane with a 1,2,4-triazole ring has produced compounds with significant fungistatic and fungicidal activity against C. albicans. zsmu.edu.ua One such derivative was found to be eight times more active than the standard of comparison. zsmu.edu.ua The antifungal activity of adamantane-1-ylmethyl analogues of trimethoprim has also been investigated. nih.gov

Antiviral Activities (e.g., HIV-1, Herpes Simplex Virus, Influenza A)

The most well-known application of adamantane derivatives in medicine is as antiviral agents. Amantadine (1-adamantanamine) was one of the first synthetic compounds found to be effective against influenza A virus. nih.govnih.govait-journal.com It functions by blocking the M2 ion channel of the virus, which is necessary for the virus to uncoat and release its genetic material into the host cell. ait-journal.com

While resistance to amantadine has emerged, research into new adamantane derivatives continues. nih.gov Studies have explored the antiviral properties of adamantane derivatives containing amino acid residues and lipoic acid against rimantadine-resistant strains of influenza A (H1N1) pdm09, showing some success in animal models. researchgate.net

Beyond influenza, the antiviral potential of adamantane-related structures has been explored against other viruses. For instance, while not directly related to adamantane, the study of gallic acid and its esters has shown activity against Herpes Simplex Virus type 1 (HSV-1) and Human Immunodeficiency Virus (HIV-1). researchgate.net This highlights the broader search for novel antiviral compounds with diverse chemical structures. The potential for adamantane derivatives to act as anti-HIV agents is an area of ongoing research. researchgate.net

Antimycobacterial Activities

Derivatives of adamantane have been a focus of research for new antitubercular agents. For instance, N-(Adamantan-1-yl)-2-chloroacetamide has been synthesized as a precursor for potential anti-tuberculosis drugs. researchgate.net The incorporation of the adamantane scaffold is a strategy to enhance the lipophilicity of compounds, which may facilitate their penetration through the lipid-rich cell wall of mycobacteria. nih.gov

Research on other adamantane derivatives has yielded specific data on their efficacy. For example, a series of 1-(1-adamantyl)-3-heteroaryl ureas have been synthesized and tested for their in vitro activity against M. tuberculosis. One such compound, an ethyl-substituted pyrazole (B372694) derivative, exhibited a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. nih.gov Another study highlighted that linking the adamantyl group at the secondary 2-position, as opposed to the tertiary 1-position, can significantly increase anti-TB activity, with a 40-fold increase in potency observed in one instance. nih.gov

Furthermore, N-substituted phthalimides have also been investigated for their antimycobacterial effects. nih.gov These findings suggest that the core structures of this compound, the adamantane group and the phthalic acid-derived amide, are present in molecules with known antimycobacterial potential.

Table 1: Antimycobacterial Activity of Selected Adamantane Analogues

| Compound/Analogue | Target Organism | Activity (MIC) |

|---|---|---|

| 1-(1-Adamantyl)-3-(5-isopropyl-1,3,4-oxadiazol-2-yl)urea | M. tuberculosis | 1.56 µg/mL nih.gov |

| 1-((1r,3s,5R,7S)-Adamantan-2-yl)-3-phenylurea | M. tuberculosis | 40-fold more potent than 1-adamantyl analogue nih.gov |

Anticancer and Antiproliferative Potentials

The adamantane moiety is a constituent of several established anticancer drugs. nih.gov While direct studies on the anticancer properties of this compound are scarce, research on its structural analogues provides valuable insights into its potential in this area.

Tumor Necrosis Factor-alpha (TNF-α) is a cytokine with a dual role in cancer, capable of both promoting and inhibiting tumor growth. nih.gov Certain adamantane derivatives have been shown to modulate TNF-α production. A study on 2-(1-adamantylamino)-6-methylpyridine (AdAMP), a structural analogue, revealed that it can enhance the production of TNF-α in several human ovarian cancer cell lines by up to 3-fold. nih.govresearchgate.net This compound also co-stimulated peripheral blood monocytes to produce TNF-α when incubated with lipopolysaccharide (LPS). nih.govresearchgate.net Such stimulatory activity on cytokine secretion suggests a potential application in tumor therapy. nih.govresearchgate.net

Conversely, other research on N-adamantyl phthalimidine derivatives, which are structurally related to this compound, has shown that these compounds can reduce the levels of secreted TNF-α in LPS-challenged cells. nih.gov This highlights the diverse and context-dependent effects that adamantane-containing molecules can have on TNF-α regulation.

Several studies have demonstrated the antiproliferative effects of adamantane and phthalimide (B116566) derivatives against various cancer cell lines. A series of (1-adamantyl)phthalimides and (2-adamantyl)phthalimides exhibited antiproliferative activity against human breast carcinoma (MCF-7), colon carcinoma (SW 620, HCT 116), acute lymphoblastic leukemia (MOLT-4), and lung carcinoma (H 460) cell lines. researchgate.net The activity was found to be more pronounced in the 2-adamantyl series and in compounds with longer alkyl spacers between the adamantyl and phthalimide moieties. researchgate.net The mechanism of action for the most active compounds was attributed to a delay in the G1/S phase of the cell cycle. researchgate.net

Similarly, adamantane-linked isothiourea derivatives have shown significant cytotoxic effects, particularly against hepatocellular carcinoma (Hep-G2), human cervical epithelioid carcinoma (Hela), and colorectal carcinoma (HCT-116) tumor cell lines. nih.gov For instance, certain morpholine (B109124) derivatives in this class displayed IC50 values of 7.70 and 3.86 µM against Hep-G2 cells. nih.gov

Phthalamic acid derivatives have also been investigated as potential anticancer agents. Novel isophthalic and terephthalic acid derivatives have been designed as protein kinase inhibitors and have shown inhibitory activity against various cancer cell lines, including leukemia, breast, and liver cancer. nih.gov

Table 2: Antiproliferative Activity of Selected Structural Analogues

| Compound/Analogue | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| Adamantane-linked morpholine derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 µM nih.gov |

| Adamantane-linked morpholine derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 µM nih.gov |

| Isophthalic acid derivative 5 | K562 (Chronic Myelogenous Leukemia) | 3.42 µM nih.gov |

| Isophthalic acid derivative 5 | MCF-7 (Breast Carcinoma) | 4.91 µM nih.gov |

| Isophthalic acid derivative 5 | HL-60 (Promyelocytic Leukemia) | 7.04 µM nih.gov |

Anti-inflammatory Actions

Adamantane derivatives are known to possess anti-inflammatory properties. researchgate.net Adapalene, an adamantane derivative, is used in the treatment of acne for its anti-inflammatory effects. researchgate.net Research has indicated that adamantane-containing compounds can control neuroinflammation pathways. researchgate.net For example, amantadine and memantine, both aminoadamantane derivatives, have been shown to limit neurological deficits in an experimental model of allergic encephalomyelitis by reducing the expression of pro-inflammatory interleukins such as IL-6, IL-1β, and TNF-α. researchgate.net

A study on a series of adamantane-containing molecules with different chemical bridges found that some of these compounds exhibited anti-inflammatory activity comparable to diclofenac (B195802) in a mouse paw edema model. nih.gov One deacylated compound from this series was particularly effective in inhibiting inflammation induced by Baker's yeast, suggesting a mechanism that may involve the lipoxygenase and/or complement systems. nih.gov Furthermore, N-adamantyl phthalimidines have been shown to reduce levels of secreted nitrite (B80452), an inflammatory mediator, in LPS-challenged cells. nih.gov

Antioxidant Properties

While direct studies on the antioxidant properties of this compound are not prevalent, research on related structures suggests potential in this area. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of compounds. nih.govnih.gov Studies on N-substituted phthalimides have indicated their potential as antioxidants. The antioxidant activity of a compound is often associated with its ability to scavenge free radicals.

Anticonvulsant Activity

The adamantane scaffold is present in molecules with known neurological activity. While there is no specific data on the anticonvulsant properties of this compound, research on a closely related compound, 1-adamantane carboxylic acid (AdCA), has demonstrated its anticonvulsant effects. nih.gov

In a study using common experimental seizure models, AdCA was found to possess anticonvulsant activity in both the pentylenetetrazole (PTZ) model of clonic seizures and the kindling model of complex partial seizures. nih.gov The compound increased the seizure threshold in the PTZ test and inhibited the incidence of clonic seizures with an ED50 of 256.3 mg/kg. nih.gov In kindled rats, AdCA decreased the duration of afterdischarges and the incidence of generalized seizures. nih.gov The mechanism of its anticonvulsant action appears to be mediated, at least in part, through the activation of benzodiazepine/GABA-A receptors. nih.gov It is important to note that AdCA did not show protection against tonic seizures induced by maximal electroshock (MES). nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the Adamantane (B196018) Moiety on Biological Activity

The adamantane group is a cornerstone in the design of these compounds, lending unique properties that significantly modulate their biological profiles. sigmaaldrich.com Its incorporation is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of various scaffolds. publish.csiro.aumdpi.com

The adamantane moiety is characterized by its rigid, three-dimensional, cage-like structure, which is the smallest unit of a diamond's crystal lattice. mdpi.com This inherent rigidity is a significant asset in drug design. By restricting the conformational flexibility of the molecule, the adamantane group can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency. researchgate.net This pre-organization of the molecule into a more defined shape can facilitate a more precise fit into the binding pockets of proteins. publish.csiro.au

Furthermore, the bulky cage structure can act as a "pharmacological anchor," occupying hydrophobic cavities within target enzymes or receptors. pensoft.net This unique shape provides high structural stability not only to the cage itself but also to the entire molecule. mdpi.com The steric bulk of the adamantane group can also serve to shield adjacent functional groups, such as the amide linker in N-Adamantan-1-yl-phthalamic acid, from enzymatic degradation, thereby improving the metabolic stability and plasma half-life of the drug. nih.gov

In the context of this compound derivatives, the adamantane group's lipophilicity drives its interaction with hydrophobic pockets on target proteins. Studies on related N-adamantyl phthalimidines, which are the cyclized form of phthalamic acids, have provided insights into these interactions. For instance, in a study evaluating their anti-inflammatory potential, the degree of lipophilicity conferred by the adamantane group was a key determinant of activity. As the steric bulk and lipophilicity around the phthalimidine nitrogen were modulated—from a smaller noradamantyl group to a larger 2-adamantyl group—a corresponding change in biological activity (inhibition of nitrite (B80452) production) was observed. nih.gov This suggests that the adamantane group's size and lipophilicity are critical for optimal binding and subsequent biological response.

Table 1: Effect of Adamantane Moiety Bulk on Nitrite and TNF-α Levels Data is for N-substituted phthalimidine analogs.

| Compound (N-substituent) | Relative Bulk/Lipophilicity | Nitrite Level (% of Control) | TNF-α Level (% of Control) |

|---|---|---|---|

| Noradamantyl Phthalimidine (13) | Less Bulky | ~100% | ~50% |

| Alkyl-Adamantyl Phthalimidine (10) | Intermediate | Decreasing | ~50% |

| 2-Adamantyl Phthalimidine (12) | More Bulky | Further Decreased | ~50% |

Source: Adapted from research on N-adamantyl phthalimidines. nih.gov

Phthalamic Acid Core and Linker Modifications and Their Biological Impact

The phthalamic acid portion of the molecule is not merely a passive scaffold but an active contributor to the compound's biological profile. It contains key functional groups—a carboxylic acid and an amide—that can participate in crucial hydrogen bonding interactions with biological targets. researchgate.net The aromatic ring also offers a platform for substitution to fine-tune electronic and steric properties.

Modifying the aromatic ring of the phthalamic acid core is a classic strategy to explore SAR. Introducing different substituents can alter the molecule's electronic distribution, polarity, and steric profile, thereby affecting its binding affinity and specificity.

In a study of closely related N-adamantyl phthalimidines, the introduction of a nitro group (a strong electron-withdrawing group) onto the phthalimidine ring had a pronounced effect on biological activity. nih.govnih.gov Specifically, nitration of the adamantyl phthalimidine scaffold was found to have a minimal impact on the inhibition of Tumor Necrosis Factor-alpha (TNF-α) but significantly enhanced the compound's ability to reduce nitrite levels in lipopolysaccharide-challenged cells. nih.govnih.gov This demonstrates that even small modifications to the aromatic core can lead to a divergence in the biological activity profile, allowing for the optimization of one desired effect over another. For example, phthalimidine 24 , which combined nitration with thioamidation, produced a remarkable 88.5% drop in nitrite levels while only minimally affecting TNF-α. nih.govnih.gov

Table 2: Effect of Substitution on Phthalimidine Ring on Biological Activity

| Compound Modification | Effect on Nitrite Inhibition | Effect on TNF-α Inhibition |

|---|---|---|

| Nitration of Phthalimidine Ring | Promotes activity | Marginal effect |

| Thioamidation | Retains activity | Less effective |

| Combined Nitration and Thioamidation (Compound 24) | Strongly promotes activity (88.5% drop) | Minimal effect (4% drop) |

Source: Data from studies on N-adamantyl phthalimidines. nih.govnih.gov

The amide group in this compound acts as a linker, connecting the adamantane pharmacophore to the phthalamic acid core. The geometry and flexibility of this linker are critical. An overly flexible linker can lead to a significant entropic cost upon binding, as the molecule has many conformations it can adopt in solution, only one of which is active. nih.gov By contrast, a more rigid or conformationally restrained linker can pre-organize the molecule in a bioactive conformation, enhancing binding affinity. researchgate.net

Structure-Guided Optimization Strategies

Modern drug discovery heavily relies on structure-guided optimization to rationally design more potent and selective compounds. This involves using structural information from techniques like X-ray crystallography or computational modeling to understand how a molecule binds to its target. nih.gov

For adamantane-containing compounds, computational approaches like molecular docking are frequently used to predict the binding orientation and affinity of designed molecules within a target's active site. nih.gov These models allow chemists to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, and to prioritize which analogs to synthesize. For example, docking studies on adamantane-linked 1,2,4-triazoles as potential 11β-HSD1 inhibitors helped identify key interactions and guided the design of improved compounds. nih.gov

Structure-activity relationship data, like that obtained for the N-adamantyl phthalimidines, is essential for building these models. nih.gov By correlating structural changes (e.g., adding a substituent, changing a linker) with changes in biological activity, researchers can develop a pharmacophore model. This model defines the essential structural features required for activity and the steric and electronic tolerances at different positions. This iterative process of design, synthesis, and testing, informed by structural insights, is the foundation of optimizing a lead compound like this compound into a potential therapeutic agent. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Adamantan-1-yl-phthalamic acid, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the adamantyl cage and the phthalic acid moiety. The adamantyl group, with its rigid and highly symmetrical structure, gives rise to a set of characteristic signals. The six equivalent methine protons (CH) at the bridgehead positions and the twelve equivalent methylene protons (CH2) of the adamantane (B196018) cage typically appear as broad multiplets in the aliphatic region of the spectrum, generally between 1.5 and 2.5 ppm.

The aromatic protons of the phthalic acid portion of the molecule are expected to resonate in the downfield region, typically between 7.5 and 8.0 ppm, due to the deshielding effect of the benzene ring and the adjacent carbonyl groups. The specific splitting patterns of these aromatic protons would provide information about their relative positions on the benzene ring. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The carboxylic acid proton (COOH) is also expected to be a broad singlet, resonating at a significantly downfield position, often above 10 ppm.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Adamantyl CH | ~2.1 | Broad Multiplet |

| Adamantyl CH2 | ~1.7 | Broad Multiplet |

| Aromatic CH | 7.5 - 8.0 | Multiplet |

| Amide NH | Variable (Broad) | Singlet |

| Carboxylic Acid OH | >10 (Broad) | Singlet |

The 13C NMR spectrum provides complementary information, detailing the carbon framework of this compound. The adamantyl cage exhibits characteristic signals in the aliphatic region. The bridgehead methine carbons (CH) and the methylene carbons (CH2) of the adamantane moiety are expected to have distinct chemical shifts, typically in the range of 25-50 ppm. The quaternary carbon of the adamantyl group directly attached to the nitrogen atom would appear further downfield.

The aromatic carbons of the phthalic acid moiety would resonate in the region of 120-140 ppm. The two carbonyl carbons, one of the amide and one of the carboxylic acid, would be the most deshielded carbons in the molecule, with their signals appearing significantly downfield, typically in the range of 165-180 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Adamantyl C (quaternary) | ~50 |

| Adamantyl CH | ~30-40 |

| Adamantyl CH2 | ~25-35 |

| Aromatic C-H | ~125-135 |

| Aromatic C (quaternary) | ~130-140 |

| Amide C=O | ~165-175 |

| Carboxylic Acid C=O | ~170-180 |

Dynamic NMR (DNMR) spectroscopy could be employed to investigate the conformational dynamics of this compound, particularly the restricted rotation around the amide C-N bond. Due to the partial double bond character of the amide linkage, rotation is hindered, which can lead to the observation of distinct NMR signals for atoms that would otherwise be equivalent. By acquiring spectra at varying temperatures, it is possible to study the rate of this rotation. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a time-averaged signal. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barrier to rotation, offering insights into the molecule's flexibility and conformational preferences.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization.

For GC-MS analysis, this compound would likely require derivatization to increase its volatility, for instance, by esterification of the carboxylic acid group. Once volatilized, the compound would be separated by gas chromatography and then ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M+) corresponding to the mass of the derivatized compound. The fragmentation pattern would be indicative of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of an adamantyl-containing fragment and a phthalic acid-derived fragment. The adamantyl cation (m/z 135) is a very stable carbocation and is often a prominent peak in the mass spectra of adamantane derivatives.

High-resolution liquid chromatography-mass spectrometry (HR-LC-MS) is a highly sensitive and accurate technique for the analysis of this compound without the need for derivatization. The compound can be separated from a complex mixture using liquid chromatography and then introduced into the mass spectrometer, typically using a soft ionization technique such as electrospray ionization (ESI). HR-LC-MS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition with a high degree of confidence. This is crucial for confirming the molecular formula of the compound. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing detailed structural information. The fragmentation pattern would be expected to show characteristic losses, such as the loss of water from the carboxylic acid group and cleavage at the amide bond, further confirming the structure of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M+H]+ | 300.1594 | Protonated molecular ion |

| [M-H2O+H]+ | 282.1489 | Loss of water from the carboxylic acid |

| [C10H15]+ | 135.1174 | Adamantyl cation |

| [C8H5O3]- | 149.0239 | Phthalic acid fragment (negative ion mode) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the trace analysis of chemical compounds in various matrices. ajprd.comlabrulez.com Its high sensitivity and specificity enable the detection and quantification of analytes at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. ajprd.comsigmaaldrich.com The technique combines the separation capabilities of liquid chromatography (LC) with the precise detection and structural elucidation power of tandem mass spectrometry (MS/MS). ajprd.com

In the context of this compound, LC-MS/MS is the method of choice for identifying and quantifying process-related impurities, degradation products, or metabolites in complex samples. The initial LC stage separates this compound from other components in the mixture based on its physicochemical properties, such as polarity, as it interacts with the stationary and mobile phases. ajprd.comlcms.cz

Following separation, the analyte enters the mass spectrometer, where it is ionized, typically using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation of the molecular ion. labrulez.com The first quadrupole of the tandem mass spectrometer selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides a highly specific and sensitive signal for the target compound, significantly reducing background noise. nih.gov

While specific experimental data for this compound is not publicly available, a typical LC-MS/MS method would be developed to quantify it with high precision and accuracy. For related compounds like phthalic acid esters, methods have been established with limits of detection (LODs) ranging from 0.8 to 15 µg/kg. nih.gov A similar approach for this compound would involve optimizing chromatographic conditions and MS parameters to achieve the desired sensitivity for trace-level analysis in various sample types.

| Parameter | Description | Typical Application for this compound |

| Separation Mode | Reversed-Phase Liquid Chromatography (RPLC) | Utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase to separate the compound from more polar or nonpolar impurities. |

| Ionization Source | Electrospray Ionization (ESI) | Operates in negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ precursor ion for analysis. |

| MS Mode | Selected Reaction Monitoring (SRM) | Monitors a specific precursor ion → product ion transition (e.g., m/z 298.1 → specific fragment) for highly selective quantification. |

| Application | Purity analysis, stability studies, bioanalysis | Quantifying the parent compound and detecting trace levels of starting materials, by-products, or degradation products. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides critical insights into the functional groups present within a molecule. nih.gov These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrational modes of their chemical bonds, offering a molecular fingerprint. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used extensively for the identification of functional groups in organic compounds. xjtu.edu.cnupi.edu When a sample is exposed to infrared radiation, its molecules absorb energy at specific wavelengths, causing the bonds to vibrate (stretch, bend, or scissor). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of bond vibration. upi.edu

For this compound, the FTIR spectrum would be expected to display characteristic absorption bands confirming its key structural features: the carboxylic acid, the amide linkage, the aromatic ring, and the adamantane cage.

Although the specific spectrum for this compound is not available, data from analogous structures containing adamantane and amide/acid functionalities can provide an expected pattern. For instance, studies on adamantyl-based ester derivatives show characteristic peaks for the adamantane C-H stretching and the carbonyl (C=O) group. nih.gov Similarly, analyses of phthalic acid reveal vibrations associated with the carboxylic acid and the benzene ring. researchgate.net

Expected FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Correlation |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300–2500 (broad) | General organic spectroscopy principles upi.edu |

| Amide N-H | Stretching | 3400–3200 | General organic spectroscopy principles |

| Adamantane C-H | Stretching | 2950–2850 | Data from adamantane derivatives nih.gov |

| Carboxylic Acid C=O | Stretching | 1725–1700 | Data from phthalic acid studies researchgate.net |

| Amide C=O (Amide I) | Stretching | 1680–1630 | General organic spectroscopy principles |

| Amide N-H Bend (Amide II) | Bending | 1570–1515 | General organic spectroscopy principles |

| Aromatic C=C | Stretching | 1600–1450 | Data from adamantane derivatives nih.gov |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to changes in the dipole moment of a bond, Raman spectroscopy is sensitive to changes in its polarizability. nih.gov This makes it particularly effective for identifying non-polar bonds and symmetric vibrations, such as those found in aromatic rings and C-C backbones, which may be weak in an FTIR spectrum.

For this compound, Raman spectroscopy would be highly useful for characterizing the vibrations of the benzene ring and the carbon skeleton of the adamantyl group. Studies on phthalic acid have successfully used Raman spectroscopy to identify key bands related to the aromatic structure and carboxylic acid groups. nih.govsemanticscholar.orgresearchgate.net The technique is non-destructive and requires minimal sample preparation.

Expected Raman Shifts for this compound:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Source of Correlation |

|---|---|---|---|

| Adamantane C-H | Stretching | 3000-2800 | General principles, often strong in Raman |

| Aromatic C=C | Ring Breathing/Stretching | 1610-1590 | Data from phthalic acid studies nih.govsemanticscholar.org |

| Carboxylic Acid C=O | Stretching | 1680-1640 | Often weaker than in FTIR |

| Adamantane Skeleton | C-C Stretching/Bending | 1000-700 | Characteristic fingerprint region |

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the gold standard for determining the atomic and molecular structure of a crystalline solid. rsc.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, one can deduce the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive and unambiguous three-dimensional structural information for a molecule. rsc.org This technique requires a high-quality single crystal of the compound. The diffraction data collected allows for the precise determination of the molecular conformation, crystal packing, and intermolecular forces such as hydrogen bonding.

For this compound, an SCXRD analysis would reveal the exact spatial orientation of the adamantyl group relative to the phthalamic acid moiety. It would also elucidate the hydrogen bonding network formed by the carboxylic acid and amide groups, which dictates how the molecules pack in the solid state. While no specific SCXRD data exists for the title compound, studies on other adamantane derivatives have successfully used this technique to determine their crystal structures. For example, the crystal structure of N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide was solved, providing detailed unit cell parameters and atomic coordinates. researchgate.net

Illustrative Crystallographic Data from an Analogous Adamantane Derivative: The following data is for N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide and serves as an example of the type of information obtained from SCXRD.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 9.2516(7) | researchgate.net |

| b (Å) | 10.5122(8) | researchgate.net |

| c (Å) | 19.7782(15) | researchgate.net |

| β (°) | 98.9530(10) | researchgate.net |

| Volume (ų) | 1900.1(2) | researchgate.net |

| Z (Molecules/Unit Cell) | 4 | researchgate.net |

X-ray Powder Diffraction

X-ray Powder Diffraction (XRPD or PXRD) is a powerful technique for analyzing polycrystalline (powder) samples. ncl.ac.uk It is primarily used for phase identification, purity analysis, and characterization of crystalline materials. ncl.ac.uk The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

For this compound, XRPD would be used to characterize the bulk material, confirm its crystalline nature, and identify the presence of any crystalline impurities or different polymorphic forms. Each crystalline phase produces a unique diffraction pattern. ucl.ac.uk While a single crystal structure provides the most detail, XRPD confirms that the bulk sample is representative of the single crystal. Studies on other adamantane derivatives have utilized XRPD to confirm the structure of the synthesized compound. researchgate.net For example, the structure of (1E,1'E)-1,1'-(1,4-phenylene)bis(N-(adamantan-1-yl)methanimine) was solved and refined from powder diffraction data. researchgate.net

Illustrative Unit Cell Parameters from a Powder Diffraction Study of an Adamantane Derivative: The following data is for (1E,1'E)-1,1'-(1,4-phenylene)bis(N-(adamantan-1-yl)methanimine) and serves as an example of information obtainable from XRPD.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 28.249 | researchgate.net |

| b (Å) | 6.450 | researchgate.net |

| c (Å) | 12.509 | researchgate.net |

| β (°) | 91.88 | researchgate.net |

| Volume (ų) | 2278 | researchgate.net |

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are fundamental in assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC)

The stationary phase is commonly silica gel (SiO₂), a polar adsorbent. The mobile phase, a solvent or a mixture of solvents, is chosen to achieve a differential migration of the components in a sample up the plate. For a compound like this compound, a mixture of a non-polar solvent such as hexane or toluene and a more polar solvent like ethyl acetate or methanol would likely be employed to achieve an optimal separation and a characteristic retardation factor (Rf) value. The Rf value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in identifying and assessing the purity of a compound under specific chromatographic conditions. Visualization of the separated spots on the TLC plate can be achieved under UV light if the compound is UV-active, or by using staining agents.

Table 1: Representative Thin-Layer Chromatography (TLC) Parameters for Acidic Organic Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate) |

| Expected Rf Value | Dependent on the exact mobile phase composition, typically between 0.3 and 0.7 for optimal separation. |

Elemental Analysis (C, H, N)

Elemental analysis is a crucial technique for determining the empirical and molecular formula of a pure compound. It measures the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is then compared with the theoretically calculated percentages based on the compound's proposed chemical formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For this compound, with the molecular formula C₁₈H₂₁NO₃, the theoretical elemental composition can be calculated. Experimental determination of the C, H, and N content through combustion analysis would then be performed to verify these theoretical values.

Table 2: Elemental Analysis Data for this compound (C₁₈H₂₁NO₃)

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 72.22 | Data not available in the reviewed sources |

| Hydrogen (H) | 7.07 | Data not available in the reviewed sources |

| Nitrogen (N) | 4.68 | Data not available in the reviewed sources |

The absence of specific, publicly available experimental elemental analysis data for this compound in the searched literature highlights a gap in the comprehensive analytical characterization of this particular compound. However, the theoretical values serve as a benchmark for any future experimental validation.

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Predictive Design

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of N-Adamantan-1-yl-phthalamic acid at an atomic level. These in silico methods provide deep mechanistic insights and guide the predictive design of novel molecules. By simulating molecular behavior, researchers can understand and forecast chemical reactivity, stability, and potential biological activity without the need for extensive initial laboratory synthesis.

Future Research Directions and Advanced Applications of N Adamantan 1 Yl Phthalamic Acid

Exploration of Novel N-Adamantan-1-yl-phthalamic Acid Analogues and Derivatives

Future research will likely focus on the rational synthesis of novel analogues and derivatives of this compound to explore and optimize its biological activities. The adamantane (B196018) cage and the phthalamic acid ring offer multiple sites for chemical modification.

Key synthetic strategies may include:

Substitution on the Adamantane Cage: Introducing functional groups at the bridgehead positions of the adamantane moiety can significantly alter the molecule's properties. For instance, hydroxylation or amination could modify solubility and create new interaction points for biological targets. A series of new polyfunctional derivatives can be synthesized using N-[(adamantan-1-yl)alkyl]-acetamides as starting materials in acidic conditions. researchgate.net

Modification of the Phthalamic Acid Ring: Altering the substitution pattern on the aromatic ring of the phthalamic acid component could fine-tune electronic properties and steric bulk. For example, introducing electron-withdrawing or electron-donating groups may influence binding affinities. The synthesis of an adamantanyl-functionalized phthalimide (B116566) scaffold with bromide groups on the benzene ring has been demonstrated, allowing for further facile modifications. mdpi.comresearchgate.net

Alteration of the Amide Linker: The length and flexibility of the linker connecting the adamantane and phthalamic acid moieties could be varied to optimize the spatial orientation of the two key structural components for enhanced interaction with biological targets.

These synthetic explorations will generate a library of compounds for structure-activity relationship (SAR) studies, providing crucial data for identifying derivatives with improved potency and selectivity.

Table 1: Potential Analogues of this compound for Future Synthesis

| Modification Site | Functional Group Introduced | Potential Effect |

| Adamantane Cage | Hydroxyl (-OH) | Increased hydrophilicity, potential for hydrogen bonding |

| Adamantane Cage | Amino (-NH2) | Introduction of a basic center, potential for salt formation |

| Phthalic Acid Ring | Nitro (-NO2) | Electron-withdrawing, potential to modulate binding affinity |

| Phthalic Acid Ring | Methoxy (-OCH3) | Electron-donating, altered lipophilicity |

| Amide Linker | Insertion of methylene groups | Increased flexibility and length |

In-Depth Mechanistic Elucidation of Biological Actions at a Molecular Level

A critical future direction is to unravel the precise molecular mechanisms through which this compound and its derivatives exert any biological effects. The adamantane moiety is present in numerous clinically used drugs that target a wide range of biological systems. mdpi.comscispace.com

Potential areas of investigation include:

Enzyme Inhibition: Adamantane-based compounds are known inhibitors of various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and dipeptidyl peptidase-IV (DPP-IV). nih.govnih.gov Future studies should screen this compound against panels of enzymes to identify potential targets. The bulky adamantyl group can facilitate a better fit within hydrophobic receptor or enzyme pockets. nih.gov

Ion Channel Modulation: The adamantane derivative amantadine (B194251) and its analogues are known to interact with the ionic channels of the nicotinic acetylcholine (B1216132) receptor. nih.gov Investigating the effect of this compound on various ion channels could reveal novel neurological or cardiovascular activities.

Receptor Binding: The lipophilic nature of the adamantane group can promote interactions with receptors in the central nervous system, such as N-methyl-D-aspartate (NMDA) receptors. nih.gov Radioligand binding assays and functional studies could determine if the compound interacts with specific receptor subtypes.

Understanding the molecular targets is fundamental for the rational development of this compound for therapeutic or research applications.

Application in Chemical Biology Probes and Tools for Proteomics Research

The structural features of this compound make it an intriguing scaffold for the development of chemical probes. Activity-based protein profiling (ABPP) is a powerful strategy that utilizes such probes to study enzyme function directly in complex biological systems. cipsm.de

The adamantane moiety can serve as a recognition element or a hydrophobic tag, while the carboxylic acid group of the phthalamic acid portion provides a convenient handle for attaching reporter tags (e.g., fluorophores, biotin) or reactive groups. A novel adamantane-dioxetane-based chemiluminescent probe has been developed for bioimaging, demonstrating the utility of the adamantane scaffold in probe design. nih.gov

Potential applications include:

Target Identification: By creating an affinity-based probe from the this compound scaffold, researchers could potentially identify and isolate its protein binding partners from cell lysates, a crucial step in mechanism-of-action studies.

Enzyme Activity Profiling: If the compound is found to be an enzyme inhibitor, derivatives could be designed as activity-based probes to label and quantify the active state of target enzymes in proteomics studies. cipsm.de

Imaging Agents: Functionalizing the scaffold with imaging moieties could allow for the visualization of biological processes or the localization of the compound within cells and tissues.

The development of such tools would not only advance our understanding of the compound's own biology but also provide new reagents for broader chemical biology research.

Development of Structure-Guided Rational Design Strategies for Enhanced Biological Efficacy

As knowledge of the structure-activity relationships and molecular targets of this compound analogues grows, structure-guided rational design will become a key strategy for optimizing their biological effects. The rigid, three-dimensional nature of the adamantane scaffold allows for the precise positioning of substituents to probe interactions with target proteins more effectively. nih.gov

This research will involve:

Computational Modeling and Docking: In silico studies can predict how different analogues bind to the active site of a target protein. This allows for the prioritization of synthetic efforts on compounds with the highest predicted affinity and selectivity.

X-ray Crystallography: Obtaining crystal structures of analogues bound to their biological targets would provide invaluable atomic-level information about the binding mode. This structural insight is the cornerstone of rational drug design, enabling precise modifications to enhance interactions.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models will help to correlate the physicochemical properties of the synthesized derivatives with their biological activity, leading to predictive models for designing more potent compounds.

These strategies will accelerate the development of lead compounds with enhanced efficacy by moving beyond traditional screening to a more targeted, design-driven approach.

Supramolecular Interactions and Materials Science Applications

The adamantane group is a classic building block in supramolecular chemistry due to its size, shape, and ability to form stable host-guest complexes with macrocycles like cyclodextrins and cucurbiturils. mdpi.comnih.gov The this compound molecule, possessing both a bulky hydrophobic "guest" (adamantane) and a polar component, is well-suited for creating self-assembling systems and novel materials. wikipedia.orgtandfonline.com

Future research in this area could explore:

Host-Guest Chemistry: Quantifying the binding affinity of this compound with various host molecules could lead to the development of drug delivery systems. nih.govmdpi.com Encapsulation within a host could improve solubility, stability, and control the release of the compound.

Self-Assembly and Nanomaterials: The amphiphilic-like character of the molecule could enable it to self-assemble into higher-order structures such as micelles, vesicles, or gels in solution. tandfonline.com These nanomaterials could have applications in materials science or as scaffolds for tissue engineering.

Crystal Engineering: The rigid structure of adamantane can be used to direct the packing of molecules in the solid state, forming well-defined crystal lattices and potentially porous materials. mdpi.com The phthalimide portion of related structures can also participate in crystal packing, suggesting that this compound could be a versatile component for designing molecular crystals with specific properties.

Table 2: Potential Supramolecular Applications

| Application Area | Interacting Component/Principle | Potential Outcome |

| Drug Delivery | β-Cyclodextrin, Cucurbiturils | Formation of inclusion complexes for enhanced solubility and controlled release. nih.govmdpi.com |

| Surface Recognition | Liposomes, Bilayers | Anchoring to lipid membranes for targeted delivery or cell surface studies. nih.govpensoft.net |

| Materials Science | Self-Assembly | Formation of supramolecular polymers, gels, or liquid crystals. tandfonline.com |

| Crystal Engineering | Intermolecular Interactions (e.g., H-bonding, π-stacking) | Design of functional molecular solids with predictable structures. mdpi.com |

The exploration of these supramolecular properties could unlock applications for this compound far beyond the traditional biomedical sphere.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.